Product packaging for trans-Cyclobutane-1,2-dicarboxylic acid(Cat. No.:CAS No. 1124-13-6)

trans-Cyclobutane-1,2-dicarboxylic acid

Cat. No.: B075341
CAS No.: 1124-13-6
M. Wt: 144.12 g/mol
InChI Key: SUSAGCZZQKACKE-QWWZWVQMSA-N
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Description

Significance of Cyclobutane (B1203170) Derivatives in Organic Synthesis and Medicinal Chemistry

Cyclobutane derivatives are prized building blocks in organic synthesis. Their rigid framework allows for precise control over the spatial arrangement of functional groups, a critical aspect in the synthesis of complex target molecules. The inherent strain in the four-membered ring can be strategically harnessed to drive ring-opening and ring-expansion reactions, providing access to a diverse array of acyclic and larger cyclic systems. This has made them instrumental in the total synthesis of natural products and other architecturally challenging molecules.

In medicinal chemistry, the cyclobutane scaffold is increasingly incorporated into drug candidates. Its three-dimensional nature can impart favorable pharmacological properties, such as improved metabolic stability, enhanced binding to biological targets, and reduced off-target effects. By replacing more flexible or planar moieties, the cyclobutane ring can lock a molecule into a specific conformation, which is often key to its biological activity.

Overview of Dicarboxylic Acids as Versatile Building Blocks

Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups, are fundamental C4 building blocks in chemical synthesis. The two carboxyl groups can undergo a wide range of chemical transformations, including esterification, amidation, and reduction, making them highly versatile synthons. They are key starting materials for the production of polymers, such as polyesters and polyamides, and are also found in numerous pharmaceuticals and other fine chemicals. The distance and relative orientation of the two carboxylic acid groups in a dicarboxylic acid dictate its physical and chemical properties, influencing everything from its acidity to its ability to form intramolecular hydrogen bonds.

Rationale for Focused Academic Inquiry on the trans-Cyclobutane-1,2-dicarboxylic Acid Stereoisomer

The specific focus on the trans stereoisomer of cyclobutane-1,2-dicarboxylic acid stems from its unique structural and stereochemical properties, which differ significantly from its cis counterpart. In the trans isomer, the two carboxylic acid groups are located on opposite sides of the cyclobutane ring. This arrangement prevents the formation of intramolecular hydrogen bonds, a key feature of the cis isomer where the carboxyl groups are on the same side. This fundamental difference in non-covalent interactions leads to distinct physical properties, such as differences in vapor pressure and crystal packing.

From a synthetic standpoint, the defined stereochemistry of the trans isomer makes it a valuable chiral building block. For instance, a readily available cis/trans mixture of 1,2-cyclobutanedicarboxylic acid can be quantitatively isomerized to the more stable trans-diacid. tandfonline.com This stereochemical stability and the defined spatial relationship between the two functional groups are highly desirable in the construction of complex, three-dimensional molecules. Furthermore, recent research has highlighted the potential of cyclobutane dicarboxylic acids in the development of novel materials, such as recyclable polymers, where the controlled cleavage of the cyclobutane ring is a key design element. rsc.org The distinct reactivity and properties of the trans isomer make it a compelling subject for academic and industrial research, promising new applications in materials science and stereoselective synthesis.

Detailed Research Findings

The scientific community has dedicated considerable effort to understanding the synthesis, structure, and properties of this compound. This research has yielded a wealth of data that underpins its use in various chemical applications.

Synthesis and Spectroscopic Characterization

The preparation of this compound can be achieved through several synthetic routes. One common method involves the isomerization of the corresponding cis/trans mixture, often obtained from the hydrolysis of diethyl cyclobutane-1,2-dicarboxylate. Treatment of this mixture with a strong acid, such as 12N HCl, leads to the quantitative formation of the thermodynamically more stable trans isomer. tandfonline.com

The structural identity and purity of the compound are confirmed through various spectroscopic techniques.

Spectroscopic Data for this compound
Technique Key Observations
¹H NMR (400 MHz, D₂O)δ 3.45 (m, 2H), 2.17 (m, 4H) cymitquimica.com
¹³C NMR Signals corresponding to the carboxyl carbons and the two distinct sets of methylene (B1212753) carbons in the cyclobutane ring.
Infrared (IR) Spectroscopy Characteristic broad O-H stretch of the carboxylic acid dimer, and a strong C=O stretch. nist.gov
Mass Spectrometry (MS) Molecular ion peak corresponding to its molecular weight (144.13 g/mol ). scbt.com

These spectroscopic fingerprints are crucial for the unambiguous identification of the trans isomer and for distinguishing it from its cis counterpart.

Crystal Structure and Stereochemistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O4 B075341 trans-Cyclobutane-1,2-dicarboxylic acid CAS No. 1124-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclobutane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSAGCZZQKACKE-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031207
Record name (1R,2R)-Cyclobutane-1,2-dicarboxylic acid
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-13-6
Record name (±)-trans-1,2-Cyclobutanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-13-6
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Record name (1R,2R)-Cyclobutane-1,2-dicarboxylic acid
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Record name trans-cyclobutane-1,2-dicarboxylic acid
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Historical Development of Cyclobutane 1,2 Dicarboxylic Acid Synthesis and Isomeric Distinction

Early Synthetic Endeavors Towards Cyclobutane (B1203170) Dicarboxylic Acids

The late 19th century saw pioneering work into the synthesis of carbocyclic rings smaller than the well-known six-membered cyclohexane (B81311). A common strategy for building the cyclobutane skeleton involved the condensation of diethyl malonate with trimethylene bromide (1,3-dibromopropane) in the presence of a base like sodium ethoxide. orgsyn.orgchegg.com This method, famously used by chemists like William Perkin, Jr., was instrumental in the first syntheses of compounds containing a four-membered ring. chegg.com The initial product, diethyl 1,1-cyclobutanedicarboxylate, could then be hydrolyzed to yield 1,1-cyclobutanedicarboxylic acid. orgsyn.org

While this provided access to the cyclobutane ring system, creating vicinally substituted diacids like the 1,2-isomers presented greater challenges. Early reports on the synthesis of cyclobutane dicarboxylic acids were often fraught with difficulty, leading to mixtures of products that were hard to separate and characterize, sometimes resulting in misidentified structures. okstate.edu

Reactant 1Reactant 2Key ReagentPrimary ProductReference
Diethyl malonateTrimethylene bromideSodium ethoxideDiethyl 1,1-cyclobutanedicarboxylate orgsyn.org
Ethyl cyanoacetateTrimethylene bromideBaseEthyl 1-cyano-1-cyclobutanecarboxylate orgsyn.org

The history of small ring synthesis is notable for its instances of mistaken identity. For example, numerous attempts to synthesize 1,3-cyclobutanedicarboxylic acid by respected chemists, including Perkin, before 1950 were later found to be erroneous. okstate.edu A series of unusual reactions and incorrect assumptions led to the misidentification of products. In one case, a product thought to be a cyclobutane derivative was later shown to be a methylcyclopropanedicarboxylic acid. okstate.edu

Markownikoff and Krestownikoff, in 1881, reported a synthesis that they believed produced the trans-1,3-diacid and cis-1,2-diacid, but these were later disproven. okstate.edu Perkin himself synthesized an authentic 1,2-diacid with a melting point of 138 °C, but its anhydride's melting point differed from the one produced in Markownikoff's reaction, highlighting the structural discrepancies. okstate.edu In another instance, Perkin reported a reaction that he believed formed a cyclobutane derivative, but it was later discovered that the product actually contained a six-membered ring composed of five carbon atoms and one oxygen atom. chegg.com These episodes underscore the significant analytical challenges faced by early organic chemists and the crucial role that later, more sophisticated analytical techniques played in revising these initial findings.

Evolution of Stereoselective Synthetic Approaches for Cyclobutane Diacids

A significant leap in the synthesis of specific isomers of cyclobutane-1,2-dicarboxylic acid came with the advent of photochemical [2+2] cycloaddition reactions. acs.orglibretexts.orgyoutube.com This method allows for the direct dimerization of alkenes using light as an energy source to form a cyclobutane ring. acs.orgyoutube.com The stereochemical outcome of these reactions can be exquisitely controlled, often by arranging the reactant molecules in a fixed orientation in the solid state or by using chemical templates. nih.govnih.govmdpi.com

A prominent example is the dimerization of cinnamic acid and its derivatives. rsc.orgacs.org Depending on the alignment of the cinnamic acid molecules, different isomers of diphenylcyclobutane dicarboxylic acid (known as truxillic and truxinic acids) can be formed. rsc.orgresearchgate.netnih.gov Truxinic acids feature a "head-to-head" arrangement of the cinnamic acid units, corresponding to 1,2-dicarboxylic acids. rsc.org This photochemical approach has become a cornerstone for producing specific stereoisomers of substituted cyclobutane-1,2-dicarboxylic acids in high yields. nih.govnih.govrsc.org

Modern techniques have further refined this control. For instance, using a covalent template, naphthalene (B1677914) acrylic acids can undergo selective homo- or heterodimerization to produce unsymmetrical β-truxinic acid analogues with high diastereoselectivity. nih.gov Similarly, the solid-state photochemical reaction of salts of trans-3-(4-pyridyl) acrylic acid can yield different stereoisomers of the corresponding cyclobutane derivative in quantitative yields, with the specific isomer formed being controlled by the choice of the anion. nih.gov

PrecursorMethodKey FeatureProduct TypeReference
Cinnamic Acids[2+2] PhotocycloadditionDirect dimerization of alkene unitsTruxillic and Truxinic acids (Diphenylcyclobutane dicarboxylic acids) rsc.orgacs.org
Naphthalene Acrylic AcidsTemplated [2+2] PhotocycloadditionUse of a covalent template for controlUnsymmetrical β-truxinic acid analogues nih.gov
trans-3-(4-Pyridyl) acrylic acid saltsSolid-State [2+2] PhotocycloadditionAnion controls monomer orientationStereoisomers of pyridyl-substituted cyclobutane dicarboxylic acids nih.gov

Advanced Synthetic Methodologies for Trans Cyclobutane 1,2 Dicarboxylic Acid

Photochemical [2+2] Cycloaddition Strategies

Photochemical [2+2] cycloaddition represents a direct and efficient route to construct the cyclobutane (B1203170) ring system. This approach involves the dimerization of alkene precursors under the influence of light.

Stereospecific Photodimerization of Cinnamic Acid Derivatives

The photodimerization of cinnamic acid and its derivatives is a classic and well-studied example of [2+2] cycloaddition for synthesizing cyclobutane structures. wikipedia.orgdigitellinc.com This reaction can yield various stereoisomers, known as truxillic and truxinic acids, depending on the head-to-tail or head-to-head orientation of the reacting molecules. rsc.org

The stereochemical outcome of the photodimerization is highly dependent on the crystalline packing of the cinnamic acid derivatives in the solid state. rsc.orgthieme-connect.com By controlling the crystal polymorphism, specific stereoisomers of the resulting diphenylcyclobutane dicarboxylic acids can be selectively obtained. For instance, the β-truxinic acid, a head-to-head dimer, can be synthesized by irradiating a metastable crystalline form of trans-cinnamic acid. rsc.org This method provides a scalable approach to this useful diacid. rsc.org

To overcome the limitations of solid-state reactivity, which is often dependent on the specific crystal packing of the substrate, template-directed synthesis has emerged as a powerful strategy. digitellinc.comthieme-connect.comresearchgate.net Covalent templates, such as 1,8-dihydroxynaphthalene, can pre-organize two cinnamic acid molecules in a favorable orientation for a specific [2+2] cycloaddition upon irradiation. thieme-connect.comthieme-connect.com This approach allows for the highly selective synthesis of both symmetrical and unsymmetrical β-truxinic acid analogues in high yields and as single diastereomers, even in cases where the desired cycloaddition does not occur in the solution phase. digitellinc.comthieme-connect.com The use of chiral auxiliaries, like Evans oxazolidinones, attached to the cinnamic acid derivative allows for enantioselective [2+2] photodimerization, yielding enantiopure cyclobutanes after removal of the auxiliary. rsc.org

Utilization of Bio-Based Precursors in Photocycloaddition

In recent years, there has been a growing interest in utilizing bio-based precursors for the synthesis of polymers and fine chemicals. Cinnamic acid derivatives found in nature, such as p-coumaric acid, caffeic acid, and ferulic acid, can serve as starting materials for the photochemical synthesis of cyclobutane dicarboxylic acids. rsc.org The dimerization of these phenol-rich cinnamic acids leads to a variety of truxinate and truxillate natural products with diverse biological activities. rsc.org

For example, α-truxillic acid and its derivatives can be synthesized through the [2+2] photodimerization of E-cinnamic acid and its substituted analogues. nih.govnih.gov While direct photodimerization of some bio-based precursors like E-ferulic acid can be slow and result in low yields, chemical modification, such as tosylation, can significantly improve the efficiency of the subsequent photochemical reaction. nih.gov The resulting cyclobutane diacids are valuable monomers for the synthesis of bio-based polymers, such as polyimides. rsc.org Furthermore, photopolymerization techniques using bio-based materials like epoxidized vegetable oils and fumaric acid are being explored to create eco-friendly polymeric networks. researchgate.net

Multi-Step Chemical Synthesis from Precursors

Multi-step chemical syntheses provide alternative and often more controlled routes to trans-cyclobutane-1,2-dicarboxylic acid and its derivatives, starting from readily available acyclic or cyclic precursors.

Pathways Involving Cyclobutanol and Maleic Anhydride (B1165640)

One synthetic approach involves the use of cyclobutanol, although direct reaction pathways to the desired dicarboxylic acid are not straightforward. A more common strategy involves the [2+2] cycloaddition of maleic anhydride with an appropriate alkene. For instance, the photosensitized [2+2] cycloaddition of maleic anhydride with ethylene (B1197577), followed by hydrolysis, can yield cyclobutane-1,2-dicarboxylic acid. rsc.orgresearchgate.net Similarly, the reaction of maleic anhydride with other alkenes can produce substituted cyclobutane dicarboxylic anhydrides, which can then be hydrolyzed to the corresponding diacids. The stereochemistry of the product is often dictated by the dienophile, with maleic anhydride typically yielding cis-dicarboxylic acids.

The reaction of maleic or fumaric acid esters with ketene (B1206846) acetals in the presence of a Lewis acid offers another route to cyclobutane-1,2-dicarboxylic acid esters. google.comgoogle.com This cycloaddition is stereospecific, with fumaric acid esters yielding the trans-isomers. google.com

Condensation and Subsequent Transformations

Classical organic synthesis methods, such as those based on malonic ester synthesis, provide reliable pathways to cyclobutane rings. The reaction of diethyl malonate with 1,2-dibromoethane (B42909) or trimethylene bromide in the presence of a base, like sodium ethoxide, followed by hydrolysis and decarboxylation, can lead to cyclobutanecarboxylic acid. orgsyn.orggeorganics.sk This method involves the formation of a cyclobutane ring through intramolecular alkylation. orgsyn.org

The synthesis of diethyl malonate itself can be achieved through various methods, including the Fischer esterification of malonic acid with ethanol (B145695) or from chloroacetic acid via a nitrile intermediate. wikipedia.orgyoutube.com The condensation of diethyl malonate with formaldehyde (B43269) can also lead to precursors for substituted cyclobutane systems. orgsyn.org These multi-step sequences allow for the construction of the cyclobutane skeleton with subsequent functional group manipulations to arrive at the target dicarboxylic acid.

Isomerization and Resolution Techniques for trans-Diacid Enrichment

Often, synthetic methods may produce a mixture of cis and trans isomers of cyclobutane-1,2-dicarboxylic acid. Therefore, techniques to enrich the desired trans isomer are crucial.

The cis and trans isomers of cyclobutane-1,2-dicarboxylic acid have distinct physical properties due to the different spatial arrangement of the carboxylic acid groups. researchgate.net In the cis isomer, the carboxyl groups are on the same side of the cyclobutane ring, allowing for potential intramolecular interactions, whereas in the trans isomer, they are on opposite sides. researchgate.net

Isomerization from the cis to the more thermodynamically stable trans isomer can sometimes be achieved through thermal methods. For example, heating the tetramethyl ester of cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid can lead to isomerization to the trans,trans,trans isomer. google.com Similarly, the thermal dimerization of acrylonitrile (B1666552) produces an equilibrium mixture of cis- and trans-1,2-dicyanocyclobutane, and the cis-isomer can be isomerized to the trans-isomer by heating. google.com

For racemic mixtures of the trans-diacid, resolution techniques are necessary to obtain the individual enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent recovery of the enantiomerically pure acid. While specific resolution methods for this compound are not detailed in the provided context, this classical approach is a standard procedure in organic chemistry.

Interactive Data Table of Research Findings

Synthetic Approach Precursors Key Reagents/Conditions Product(s) Key Findings References
Photodimerizationtrans-Cinnamic acidSolid-state, UV irradiationβ-Truxinic acidScalable synthesis by capturing and photodimerizing a metastable crystalline solid. rsc.org
Template-Directed PhotodimerizationCinnamic acid derivatives1,8-Dihydroxynaphthalene (covalent template), solid-state, UV lightSymmetrical and unsymmetrical β-truxinic acid analoguesHigh yields (up to 99%) and diastereoselectivity. digitellinc.comthieme-connect.comthieme-connect.com
Enantioselective PhotodimerizationCinnamic acid derivativesChiral auxiliary (Evans oxazolidinones), photocatalystEnantiopure cyclobutanesUp to 99% enantiomeric excess. rsc.org
Bio-based PhotodimerizationE-Ferulic acidTosylation, then UV irradiationα-Truxillic acid derivativeChemical modification improves poor reaction yield of direct photodimerization. nih.gov
Cycloaddition and HydrolysisMaleic anhydride, ethylenePhotochemical conditions, then hydrolysisCyclobutane-1,2-dicarboxylic acidTwo-step protocol under mild conditions.
Malonic Ester SynthesisDiethyl malonate, 1,2-dibromoethane/trimethylene bromideSodium ethoxide, then hydrolysis and decarboxylationCyclobutanecarboxylic acidClassic method for cyclobutane ring formation. orgsyn.orggeorganics.sk
Isomerizationcis-1,2-DicyanocyclobutaneHeattrans-1,2-DicyanocyclobutaneThermal isomerization to the more stable trans isomer. google.com

Quantitative Isomerization of cis/trans Mixtures to the trans-Diacid

A significant challenge in the synthesis of cyclobutane-1,2-dicarboxylic acid is the frequent formation of a mixture of cis and trans isomers. For applications requiring the pure trans geometry, an efficient isomerization method is crucial. Research has demonstrated that a readily available mixture of cis/trans-1,2-cyclobutanedicarboxylic acid can be quantitatively converted to the more thermodynamically stable trans-diacid. tandfonline.com

The process involves treating the isomer mixture with a strong acid. Specifically, heating the cis/trans mixture in 12N hydrochloric acid leads to a complete isomerization to the trans-diacid. tandfonline.com The progress and completion of this quantitative conversion can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.com In the trans isomer, the two carboxylic acid groups are positioned on opposite faces of the cyclobutane ring, at a greater distance from each other compared to the cis isomer where they are on the same face. researchgate.net This spatial arrangement minimizes steric repulsion, contributing to the higher stability of the trans configuration and driving the isomerization process to completion under equilibrium conditions.

Enantiomeric Resolution Methods for Chiral this compound

As this compound is a chiral molecule, its synthesis results in a racemic mixture of two enantiomers: (1R,2R)- and (1S,2S)-trans-cyclobutane-1,2-dicarboxylic acid. The separation of these enantiomers, known as enantiomeric resolution, is essential for applications in asymmetric synthesis and for the development of chiral materials. The most common and effective method for resolving racemic acids is through the formation of diastereomeric salts. libretexts.org

This classical resolution technique involves reacting the racemic diacid with a single enantiomer of a chiral base. libretexts.org The resulting products are a pair of diastereomeric salts (e.g., (R,R)-acid/(S)-base and (S,S)-acid/(S)-base). Unlike enantiomers, diastereomers possess different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by methods such as fractional crystallization. tcichemicals.com Once a diastereomeric salt is isolated, the pure acid enantiomer can be recovered by treatment with a strong acid to break the ionic bond.

Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (S)-phenylethylamine. libretexts.orgnih.gov The choice of resolving agent and solvent is critical and often determined empirically to achieve the most efficient separation.

Beyond chemical methods, chromatographic techniques can also be employed. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov This method relies on the differential interactions (such as dipole-dipole or hydrogen bonding) between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus, separation. nih.gov

Table 1: Summary of Enantiomeric Resolution Methods

MethodPrincipleReagents/MaterialsSeparation Technique
Diastereomeric Salt Formation Conversion of the enantiomeric mixture into diastereomers, which have different physical properties (e.g., solubility). libretexts.orgChiral resolving agents (e.g., chiral amines like (S)-phenylethylamine, brucine). libretexts.orgnih.govFractional Crystallization
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase. nih.govChiral Stationary Phase (CSP) columns for HPLC.High-Performance Liquid Chromatography (HPLC)

Scalable Synthesis Protocols for Industrial and Academic Applications

The development of scalable protocols for producing enantiomerically pure this compound is vital for both industrial manufacturing and academic research. An efficient and scalable synthesis builds upon the principles of quantitative isomerization and enantiomeric resolution.

A practical, large-scale approach begins with the cis/trans mixture of 1,2-cyclobutanedicarboxylic acid, which is often the direct product of initial synthesis routes, such as the photodimerization of certain precursors. rsc.orgrsc.org The first key step is the acid-catalyzed isomerization. Using a strong mineral acid like 12N HCl provides a high-yielding, quantitative conversion to the desired trans-diacid, a robust reaction suitable for large-scale production. tandfonline.com

Following the isomerization, the racemic trans-diacid undergoes enantiomeric resolution. The formation of diastereomeric salts with a cost-effective chiral resolving agent, such as a synthetic chiral amine, is a well-established and scalable industrial practice. libretexts.orgnih.gov The separation of the resulting diastereomeric salts via fractional crystallization can be optimized for large batch processing. Subsequent acidification allows for the recovery of the target enantiomer in high optical purity. This classical resolution method remains a preferred strategy for scalable production due to its reliability and cost-effectiveness. tandfonline.com

While photochemical methods like [2+2] photocycloaddition are powerful for creating the cyclobutane core itself, the subsequent steps of isomerization and resolution are critical for obtaining the pure trans enantiomers on a larger scale. researchgate.net

Table 2: Outline of a Scalable Synthesis Protocol

StepDescriptionKey ReagentsRationale for Scalability
1. Isomerization A mixture of cis/trans isomers is converted quantitatively to the pure trans-diacid. tandfonline.com12N Hydrochloric Acid (HCl)High-yield, quantitative reaction using a bulk chemical.
2. Resolution The racemic trans-diacid is reacted with a chiral resolving agent to form separable diastereomeric salts. tandfonline.comlibretexts.orgChiral Amine (e.g., (S)-phenylethylamine)Classical, reliable method (fractional crystallization) suitable for large batch operations. nih.gov
3. Recovery The separated diastereomeric salt is treated with a strong acid to liberate the pure enantiomer of the diacid.Strong Acid (e.g., HCl)Standard acid-base chemistry, easily implemented on a large scale.

Chemical Transformations and Derivatization of Trans Cyclobutane 1,2 Dicarboxylic Acid

Esterification Reactions and the Generation of Ester Derivatives

The conversion of the carboxylic acid groups of trans-cyclobutane-1,2-dicarboxylic acid into esters is a fundamental transformation that enhances its utility in various applications, such as in the synthesis of polyesters and as intermediates for further chemical modifications. Standard esterification methods, including Fischer esterification using an alcohol in the presence of a strong acid catalyst, can be effectively employed.

For instance, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields the corresponding dimethyl ester, trans-dimethyl cyclobutane-1,2-dicarboxylate. chemicalbook.com This derivative is a key intermediate for various subsequent reactions. The general conditions for such esterifications often involve refluxing the dicarboxylic acid with an excess of the alcohol, which also serves as the solvent, and an acid catalyst.

More specialized esterification techniques can also be applied. For example, Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), allows for the formation of esters under milder conditions. This method is particularly useful for acid-sensitive substrates or when using more complex alcohols.

A notable application of esterification is in the synthesis of polymers. The reaction of this compound or its ester derivatives with diols, such as ethylene (B1197577) glycol or glycerol (B35011), can lead to the formation of polyesters. google.com The properties of these polymers, including their thermal stability and mechanical strength, are influenced by the rigid trans-cyclobutane unit in the polymer backbone. For example, a thermoset polymer with a glass transition temperature (Tg) of 68 °C was synthesized by linking cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid with glycerol via esterification. researchgate.net

Amide Bond Formation and Synthesis of Nitrogen-Containing Derivatives

The carboxylic acid groups of this compound can be readily converted into amides through reactions with primary or secondary amines. This transformation is crucial for the synthesis of polyamides and other nitrogen-containing derivatives with potential applications in materials science and medicinal chemistry.

The direct condensation of a carboxylic acid and an amine to form an amide bond is typically inefficient and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are commonly employed to facilitate this transformation under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or other carbodiimides activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. youtube.comyoutube.com The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the amide and dicyclohexylurea as a byproduct. youtube.com

A sustainable approach for the direct synthesis of diamides from dicarboxylic acids and amines utilizes a reusable heterogeneous Lewis acid catalyst like niobium(V) oxide (Nb2O5). nih.gov This method offers high yields and is tolerant to the basic amines and the water produced during the reaction. nih.gov

The synthesis of carboxy-cyclobutane isomers has been achieved through a method that combines reversible amide bond formation and solid-state photochemical [2+2] cycloaddition reactions. rsc.org This process involves the condensation of amino and carboxy groups to create a pyridine-amide ligand, which then undergoes photodimerization to produce amide-cyclobutane derivatives stereoselectively. rsc.org Hydrolysis of these derivatives yields the target carboxy-cyclobutane isomers. rsc.org

Oxidative Cleavage Pathways and Subsequent Products

While the cyclobutane (B1203170) ring is generally stable, the carboxylic acid groups can be involved in oxidative cleavage reactions under specific conditions. However, a more common transformation involving oxidative cleavage in related systems is the cleavage of vicinal diols, which can be prepared from the corresponding alkene. The oxidative cleavage of a carbon-carbon single bond in 1,2-diols using reagents like lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) yields aldehydes and ketones. libretexts.org This method provides a two-step alternative to ozonolysis for cleaving a double bond. libretexts.org

In a related context, an inorganic-ligand supported iron catalyst has been used for the oxidative carbon-carbon bond cleavage of 1,2-diols to carboxylic acids or ketones using hydrogen peroxide as the oxidant. rsc.org This method is efficient and applicable to a wide range of diols. rsc.org

Decarboxylation Reactions

Decarboxylation of cyclobutanecarboxylic acids can be achieved under certain conditions, leading to the loss of one or both carboxylic acid groups as carbon dioxide. thieme-connect.de Thermal decarboxylation of cyclobutane-1,1-dicarboxylic acids typically occurs at temperatures up to 200°C. thieme-connect.de For this compound, decarboxylation can lead to the formation of cyclobutene (B1205218) derivatives, particularly at high temperatures. smolecule.com

The efficiency and products of decarboxylation can be influenced by the reaction conditions and the presence of other functional groups. In some cases, decarboxylation can be part of a one-pot reaction sequence, for instance, following a hydrolysis step. thieme-connect.de

Functional Group Interconversions for Enhanced Molecular Diversity

The carboxylic acid groups of this compound are versatile handles for a wide range of functional group interconversions, enabling the synthesis of a broad spectrum of derivatives with enhanced molecular diversity.

One important transformation is the reduction of the carboxylic acid groups to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) can effectively reduce both carboxylic acids to the corresponding diol, trans-1,2-bis(hydroxymethyl)cyclobutane. oregonstate.edu This diol can then serve as a precursor for other functional groups. For example, the hydroxyl groups can be converted to good leaving groups, such as tosylates or halides, which can then be displaced by various nucleophiles to introduce new functionalities. vanderbilt.edu

The conversion of the carboxylic acids to acid chlorides using reagents like thionyl chloride (SOCl2) or oxalyl chloride provides highly reactive intermediates. These acid chlorides can readily react with a variety of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

Structural Characterization and Conformational Analysis of Trans Cyclobutane 1,2 Dicarboxylic Acid

X-ray Crystallographic Investigations of Cyclobutane-1,2-dicarboxylic Acid and Its Derivatives

X-ray crystallography provides the most definitive insight into the solid-state structure of molecules, offering precise measurements of bond lengths, bond angles, and torsional angles. The crystal structure of trans-cyclobutane-1,2-dicarboxylic acid reveals a puckered cyclobutane (B1203170) ring, a characteristic feature of this strained four-membered ring system. vaia.com This puckering, or "butterfly" conformation, is a mechanism to relieve the torsional strain that would be present in a planar arrangement. rsc.org

In the solid state, trans-1,2-cyclobutanedicarboxylic acid crystallizes in the monoclinic space group C2/c. vaia.com The cyclobutane ring is not flat but is puckered with a dihedral angle of approximately 150°. vaia.com The two carboxylic acid groups adopt a 'quasi' diequatorial orientation, which is analogous to the preferred conformation of similar cyclohexane (B81311) derivatives. vaia.com This arrangement minimizes steric hindrance between the substituents. The structure consists of molecules linked by hydrogen bonds between the carboxyl groups of adjacent molecules, forming chains within the crystal lattice. vaia.com

For comparison, the crystal structure of a cis-derivative, β-truxinic acid ((1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid), also shows a puckered cyclobutane ring with a puckering angle of about 20°. rsc.org In this cis-isomer, the carboxylic acid groups are on the same side of the ring. The internal C-C-C bond angles in the cyclobutane ring of this derivative are in the range of 87-88°. rsc.org The distance between the carboxyl functional groups is a key differentiator between the isomers; in the trans isomer, this distance is approximately 3.57 Å, whereas in the cis isomer, it is closer, at about 3.05 Å. researchgate.net

Crystallographic Data for this compound and a Derivative
ParameterThis compound vaia.comβ-Truxinic Acid (cis-derivative) rsc.org
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/c
a (Å) 5.5210.136
b (Å) 10.7410.536
c (Å) 11.9013.564
β (˚) 90.9299.43
Ring Conformation Puckered (dihedral angle ~150°)Puckered (~20°)
Substituent Orientation 'Quasi' diequatorialcis

Advanced Spectroscopic Techniques for Isomer Differentiation and Structural Elucidation

Spectroscopic methods are invaluable for characterizing molecules in various states and for distinguishing between isomers. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. In the ¹H NMR spectrum of this compound in D₂O, distinct signals are observed for the different protons in the molecule. The methine protons (CH-COOH) and the methylene (B1212753) protons (-CH₂-) of the cyclobutane ring exhibit characteristic chemical shifts and coupling constants that reflect their stereochemical relationships. chemicalbook.com

A comparison of the ¹H NMR spectra of cis and trans isomers of substituted cyclobutane-1,2-dicarboxylic acids highlights key differences. For instance, in a study comparing a cis-diphenyl derivative (CBDA-4) and a trans-diphenyl derivative (CBDA-1), the signals for the cyclobutane ring protons appear as two doublets for the cis isomer due to its mirror symmetry, while the trans isomer with its center of symmetry shows two doublets of doublets. rsc.org

The ¹³C NMR spectrum of this compound provides further structural confirmation, showing distinct signals for the carboxyl carbons and the carbons of the cyclobutane ring.

¹H NMR Spectral Data for this compound
AssignmentChemical Shift (ppm) chemicalbook.com
-CH-COOH ~3.45
-CH₂- ~2.17

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The IR spectrum of this compound shows a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. nist.gov A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxyl group. nist.gov The differentiation between the cis and trans isomers can also be aided by IR spectroscopy. The potential for intramolecular hydrogen bonding in the cis isomer, where the carboxylic acid groups are in close proximity, can lead to subtle but measurable differences in the O-H and C=O stretching frequencies compared to the trans isomer, which primarily undergoes intermolecular hydrogen bonding. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 144, confirming its molecular weight. nist.gov The fragmentation pattern, which includes characteristic losses of H₂O, CO, and COOH, can provide further structural information and help in distinguishing it from other isomers.

Conformational Dynamics of the Strained Cyclobutane Ring System

The cyclobutane ring is inherently strained due to its deviation from the ideal tetrahedral bond angle of 109.5°. rsc.org To alleviate some of this strain, particularly the torsional strain arising from eclipsed C-H bonds in a planar conformation, the ring adopts a puckered or "butterfly" shape. rsc.org This puckering is a dynamic process, and the ring can rapidly interconvert between equivalent puckered conformations at room temperature. rsc.org

The presence of substituents on the cyclobutane ring significantly influences its conformational preferences. For this compound, the two carboxylic acid groups are located on adjacent carbons with a trans stereochemistry. As revealed by X-ray crystallography, these bulky groups preferentially occupy 'quasi'-diequatorial positions in the puckered ring to minimize steric interactions. vaia.com This is in contrast to a 'quasi'-diaxial conformation, which would lead to greater steric clash. The puckering of the ring leads to a reduction in torsional strain, but it also slightly decreases the internal C-C-C bond angles, which can increase angle strain. rsc.org The observed puckered conformation represents a balance between these opposing strain factors.

The barrier to ring inversion in monosubstituted cyclobutanes is relatively low, typically in the range of 1.8 to 2.0 kcal/mol. This indicates that the ring is flexible and can readily flip between conformations. The conformational preference of the substituents (axial vs. equatorial) can modulate the puckering of the ring.

Stereochemical Investigations and the Relationship Between Structure and Reactivity

The stereochemistry of a molecule is intrinsically linked to its reactivity. The specific spatial arrangement of the carboxylic acid groups in this compound has a profound impact on its chemical behavior, particularly in reactions where the proximity of these functional groups is important.

A key difference in the reactivity of cis- and trans-1,2-dicarboxylic acids lies in their ability to form cyclic anhydrides. The cis isomer, with both carboxylic acid groups on the same side of the ring, can readily undergo dehydration upon heating to form a cyclic anhydride (B1165640). In contrast, the trans isomer, with the carboxyl groups on opposite faces of the ring, cannot form a cyclic anhydride and will typically undergo intermolecular reactions or decomposition at high temperatures.

This principle is also evident in reactions involving the formation of cyclic intermediates. For example, in the oxidation of vicinal diols with periodic acid, the cis isomer of a cyclic diol is generally much more reactive than the trans isomer. vaia.com This is because the cis diol can easily form a cyclic periodate (B1199274) ester intermediate, which then rapidly breaks down to the products. The trans diol, with its hydroxyl groups far apart, forms this cyclic intermediate much less readily, leading to a slower reaction rate. A similar principle applies to reactions of this compound where the formation of a cyclic intermediate with a reagent is required.

Furthermore, the stereochemistry can influence non-covalent interactions that direct the course of a reaction. In a study of the Diels-Alder reaction of cyclobut-1-ene-1,2-dicarboxylic acid with cyclopentadiene, the cis-like arrangement of the diacid, stabilized by an intramolecular hydrogen bond, led to a high stereoselectivity for the endo product. This highlights how the fixed spatial relationship of the functional groups, dictated by the ring stereochemistry, can control the outcome of a reaction. While this example is for a cyclobutene (B1205218) derivative, the underlying principle of how intramolecular interactions can influence reactivity is also relevant to the conformational behavior of this compound, which favors intermolecular over intramolecular hydrogen bonding. researchgate.net

Theoretical and Computational Studies on Trans Cyclobutane 1,2 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a mainstay of computational chemistry for elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed map of the potential energy surface can be constructed, revealing the most likely reaction pathways.

While specific DFT studies on the reaction mechanisms of trans-cyclobutane-1,2-dicarboxylic acid are not extensively documented in publicly available literature, the methodologies can be understood from studies on analogous cyclobutane (B1203170) systems. For instance, the base-catalyzed reactions of cyclobutane-1,2-dione have been investigated using a variety of ab initio and DFT methods, such as M06-2X. beilstein-journals.org Such studies model the reaction system, often including explicit solvent molecules, to accurately simulate the reaction environment. beilstein-journals.org

In a typical study, several potential reaction pathways are considered. For the related cyclobutane-1,2-dione reacting with a hydroxide (B78521) ion, three paths were computationally explored:

Path A: A benzilic acid-type rearrangement leading to ring contraction.

Path B: Ring-opening via cleavage of one aliphatic C-C bond.

Path C: An alternative ring-opening mechanism. beilstein-journals.org

Another application of DFT is in understanding the formation of the cyclobutane ring itself. In a study on the synthesis of cyclobutanes from pyrrolidines, DFT calculations were employed to unveil the reaction mechanism. The study identified the rate-determining step as the simultaneous cleavage of two C-N bonds with an activation energy of 17.7 kcal/mol, followed by a barrierless ring closure to form the cyclobutane product. acs.org

Below is a representative table of data from the DFT study on the reaction of cyclobutane-1,2-dione, illustrating how computational results are used to distinguish between competing mechanisms.

Table 1: Calculated Relative Gibbs Free Energies for Reaction Pathways of Cyclobutane-1,2-dione with Hydroxide (Data derived from a study on a related compound to illustrate the methodology)

Reaction Path Description Relative Activation Energy (ΔG≠) (kcal/mol) Relative Reaction Energy (ΔGreact) (kcal/mol)
Path A Benzilic Acid Rearrangement 16.5 -22.2
Path B Ring Opening 22.2 -28.5

Source: Data interpreted from a computational study by Fabian et al. on cyclobutane-1,2-dione. beilstein-journals.org

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For flexible molecules like this compound, this involves identifying all stable low-energy conformations and understanding the energy barriers between them. This is achieved through a conformational landscape analysis, typically using molecular modeling and quantum chemical calculations.

The process often begins with potential energy surface (PES) scans. For a related molecule, cyclobutanecarboxylic acid, PES scans were performed at the B3LYP/aug-cc-pVTZ level of theory to explore the rotation around the ring–COOH dihedral angle for both equatorial and axial conformers. researchgate.net These scans help to locate all energy minima, which represent stable conformers.

Once potential conformers are identified, their geometries are optimized at a higher level of theory, such as DFT or Møller–Plesset perturbation theory (MP2), to accurately determine their structures and energies. researchgate.net For this compound, the key conformational variables include the puckering of the cyclobutane ring and the orientation of the two carboxylic acid groups. The carboxylic acid groups can be positioned in diequatorial or diaxial arrangements relative to the ring.

An extensive conformational study on similar 2-substituted cyclobutane derivatives revealed that a substituent fixed in an equatorial position can modulate the conformational preference of the ring-puckering. nih.gov This analysis combines computational methods with experimental techniques like NMR and X-ray diffraction to build a comprehensive conformational model. nih.gov For the trans-diacid, calculations would determine the relative energies of these conformers, their dipole moments, and the energy barriers for interconversion.

The table below presents hypothetical data for a conformational analysis of this compound, illustrating the expected outcomes of such a study.

Table 2: Calculated Properties of Hypothetical Conformers of this compound

Conformer Substituent Orientation Point Group Relative Energy (kcal/mol) Dipole Moment (Debye)
1 Diequatorial (puckered) C₂ 0.00 2.5
2 Diequatorial (planar ring) C₂ₕ 1.5 0.0

Computational Prediction of Reactivity and Stereoselectivity

Computational methods are highly effective in predicting the reactivity and stereoselectivity of chemical reactions. This is often achieved by calculating the transition state energies for different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the dominant one, thus determining the kinetic product.

A key aspect of the reactivity of this compound is its acidity, defined by its pKₐ values. Computational methods can predict pKₐ values by calculating the Gibbs free energy change of deprotonation using thermodynamic cycles. nih.gov This requires accurate calculation of the free energies of the protonated and deprotonated species in both the gas phase and solution, a challenging task where errors of even 1.4 kcal/mol can lead to an error of one pKₐ unit. nih.gov

Stereoselectivity in reactions involving cyclobutane derivatives can also be predicted. For instance, in Diels-Alder reactions, the preference for endo or exo products can be determined by comparing the activation free energies (ΔΔG≠) of the respective transition states. chemrxiv.org Computational studies on the Diels-Alder reaction of the related cyclobut-1-ene-1,2-dicarboxylic acid have shown that the observed high endo-selectivity can be rationalized by the presence of a stabilizing intramolecular hydrogen bond in the endo transition state.

Similarly, the stereoretentive synthesis of cyclobutanes has been explained by demonstrating that the energy barrier for the cyclization of a 1,4-biradical intermediate is lower than the barrier for bond rotation that would lead to stereochemical scrambling. acs.org This shows that the product's stereochemistry is determined by kinetic control.

The following table illustrates how calculated activation energies can be used to predict the outcome of a stereoselective reaction.

Table 3: Example of Computational Prediction of Stereoselectivity

Competing Transition State Calculated Activation Free Energy (ΔG≠) (kcal/mol) Activation Energy Difference (ΔΔG≠) (kcal/mol) Predicted Product Ratio (A:B) at 298 K
Transition State A (exo) 21.5 1.8 96 : 4

Applications in Materials Science and Polymer Chemistry

Monomeric Building Block for Polymer Synthesis

Trans-cyclobutane-1,2-dicarboxylic acid serves as a key monomer in the synthesis of various polymers, including polyesters and polyamides. nih.govchemimpex.com Its dicarboxylic acid functionality allows it to undergo polycondensation reactions with diols or diamines to form long-chain polymers. und.edumdpi.com The incorporation of the cyclobutane (B1203170) moiety into the polymer backbone is a strategy to develop sustainable materials, often derived from bio-based starting materials through processes like [2+2] photocycloaddition. nih.govund.edu This approach is gaining traction as an alternative to petroleum-based diacids for creating specialty plastics. chemimpex.comund.edu

The unique structure of cyclobutane-containing dicarboxylic acids enables the development of both thermoplastics and thermosets with tailored properties. researchgate.net For instance, alkyd resins, which are thermoplastic polyesters, can be synthesized by reacting polyhydric alcohols with dicarboxylic acids like this compound. und.edu

In the realm of thermosets, a novel recyclable thermoset was developed using a cis-cyclobutane-1,2-dicarboxylic acid derivative linked with glycerol (B35011). rsc.orgrsc.org The resulting thermoset exhibited a glass transition temperature (Tg) of 68 °C. researchgate.netresearchgate.netrsc.orgrsc.org The properties of such polymers can be fine-tuned. For example, in related cyclobutane-based polyesters, increasing the flexibility of the linker between monomer units was found to decrease the Tg, while using more rigid linkers led to a higher Tg. nih.gov This demonstrates the potential to customize the material's characteristics for specific applications by carefully selecting the co-monomers. nih.gov

Polymer SystemLinker/Co-monomerGlass Transition Temperature (Tg)
Cyclobutane-based ThermosetGlycerol68 °C researchgate.netresearchgate.netrsc.orgrsc.org
Cyclobutane Polyester (B1180765) (3a')Rigid27.09 °C nih.gov
Cyclobutane Polyester (3d')Flexible-4.77 °C nih.gov
Cyclobutane Polyester (3g')Highly Rigid84.76 °C nih.gov

Furthermore, cyclobutane-based polyesters have been reported to exhibit comparable stability to polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The rigidity of the cyclobutane ring, which is greater than that of other aliphatic structures like cyclohexanedimethanol, can lead to polymers with high heat resistance and impact strength. researchgate.netresearchgate.net For example, a polyester based on a camphor-derived diol and terephthalic acid (TPA) showed high thermostability with a high Tg of 115 °C, a high modulus of 1.3 GPa, and high ultimate strength of 29.8 MPa. researchgate.net While not directly using this compound, this illustrates the desirable properties imparted by cyclic structures in the polymer backbone.

This compound and its isomers are pivotal in the design of sustainable polymers, including those that are biodegradable and thermally recyclable. chemimpex.com Poly(alkylene dicarboxylate)s, the family of polymers to which polyesters from this diacid belong, are noted for their biodegradability. mdpi.comnih.gov The use of bio-based monomers, such as those derived from cinnamic acid, positions these materials as eco-friendly alternatives to traditional plastics. und.edunih.gov

A key feature of the cyclobutane ring in these polymers is its ability to undergo thermocleavage. und.edursc.org The cyclobutane ring can be cleaved upon heating, breaking the polymer down into its constituent parts, which can then be recovered and reused. rsc.orgrsc.org For example, a thermoset containing a cis-cyclobutane-1,2-dicarboxylic acid derivative was shown to decompose at around 300 °C. rsc.orgrsc.org The process split the cyclobutane ring, and the resulting intermediate, glycerol cinnamate, could be hydrolyzed back to the original starting materials, glycerol and trans-cinnamic acid, completing a chemical recycling loop. researchgate.netrsc.orgrsc.org This approach avoids the need for expensive catalysts and offers a scalable method for recycling polymers that are difficult to process mechanically. rsc.org

Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

In addition to polymer synthesis, this compound and its related isomers are employed as organic linkers or ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. osti.gov The dicarboxylate groups coordinate with metal ions to form extended networks with diverse architectures and functionalities. researchgate.netnih.gov The selection of different organic ligands, metal centers, and reaction conditions allows for the tuning of the resulting framework's structure and properties. mdpi.com

The geometry of cyclobutane-dicarboxylate ligands plays a crucial role in directing the final structure of coordination polymers. By using these semi-rigid linkers, novel coordination polymers with specific and predictable architectures can be synthesized. researchgate.net For example, reactions involving chromium(III) and salts of cyclobutane-1,1-dicarboxylic acid have yielded both 2D and 1D coordination polymers, with the dimensionality being influenced by the choice of the alkaline-earth metal ion present during synthesis. researchgate.net

Similarly, the use of different aromatic polycarboxylic acids as auxiliary ligands alongside cobalt(II) has produced a variety of 3D frameworks with porous structures and one-dimensional channels. rsc.org The ability to create such diverse structures, from 1D chains to complex 3D frameworks, highlights the versatility of cyclobutane-based dicarboxylic acids in crystal engineering. researchgate.netrsc.org

MOFs and coordination polymers constructed with cyclobutane-dicarboxylate ligands have shown potential in catalysis and material stabilization. The porous nature and high surface area of MOFs make them suitable candidates for catalytic applications. bath.ac.uk For instance, MOFs have been investigated for their photocatalytic activity, such as in the reduction of CO2. mdpi.com

Applications in Medicinal Chemistry and Biological Research

Pharmaceutical Intermediates and Precursors for Biologically Active Compounds

The utility of trans-cyclobutane-1,2-dicarboxylic acid as a versatile intermediate is well-documented in the synthesis of pharmaceuticals. google.comrsc.orgsigmaaldrich.com Its structure is a key component in the creation of more complex molecules with desired biological activities. watson-int.com

A significant application of this compound is its role as a key intermediate in the synthesis of the widely used hypoglycemic agent, metformin (B114582). google.comchemistwizards.com Metformin is a frontline medication for the treatment of type 2 diabetes. The synthesis of metformin from this dicarboxylic acid highlights the industrial relevance and efficiency of using this compound as a starting material for producing essential medicines. google.com

Application as a Pharmaceutical Intermediate
Application AreaSpecific CompoundReference
Hypoglycemic AgentsMetformin google.comchemistwizards.com

Enzyme Inhibition Studies

The rigid structure of this compound makes it an ideal candidate for studying enzyme-substrate interactions and for the development of enzyme inhibitors.

This compound can function as an enzyme inhibitor by mimicking the transition state of a substrate. chemistwizards.comnih.gov This mechanism involves the inhibitor molecule binding to the active site of an enzyme with high affinity, effectively blocking the natural substrate from binding and halting the enzymatic reaction. chemistwizards.comnih.gov The fixed orientation of the carboxyl groups on the cyclobutane (B1203170) ring can resemble the geometry of the transition state of dicarboxylate substrates in certain enzymatic reactions, leading to potent inhibition. chemistwizards.comnih.gov

Research has demonstrated that this compound acts as an inhibitor of the succinic oxidase system. nih.gov Succinic oxidase is a key enzyme complex in the citric acid cycle and electron transport chain, crucial for cellular respiration. Early studies noted the inhibitory effect of this compound on the oxidation of succinic acid in muscle tissue. nih.gov This inhibition is a direct consequence of its structural similarity to succinic acid, allowing it to compete for the active site of the enzyme.

Enzyme Inhibition Profile
Enzyme SystemMechanismReference
Succinic OxidaseCompetitive Inhibition / Transition State Mimicry nih.gov

Ligand Design for Interactions with Biological Targets

The constrained conformation of the this compound backbone provides a rigid framework for positioning functional groups in specific spatial orientations. This property is highly advantageous in the design of ligands that can selectively bind to biological targets such as receptors and enzymes.

Complex Formation with Metal Ions in Biological Contexts

Metal ions are crucial for a vast array of biological processes, and their coordination with organic molecules is fundamental to their function. mdpi.comunisciencepub.com The dicarboxylic acid moiety of this compound can act as a chelating agent, forming stable complexes with various metal ions. The formation of metal complexes is a key aspect of medicinal bioinorganic chemistry, with applications in drug development and the study of metal ion homeostasis in biological systems. thepharmajournal.com The chelation process can influence the distribution and reactivity of metal ions, a principle that is harnessed in the design of therapeutic agents to either deliver or sequester specific metals. For instance, chelating agents are explored for their potential to counteract the toxicity of heavy metals like cadmium or to modulate the activity of metalloenzymes. unisciencepub.comscielo.org.bo The defined stereochemistry of the trans-isomer can influence the geometry and stability of the resulting metal complexes, which in turn can affect their biological activity.

Analog Design for Amino Acid Transport Systems and Neurotransmitter Receptors

The structural rigidity of the cyclobutane ring is a valuable feature in the design of analogs of endogenous molecules, such as amino acids and neurotransmitters. By incorporating the this compound scaffold, researchers can create conformationally restricted analogs that mimic or block the action of natural ligands at their receptors.

For example, a derivative of this compound, (+/-)-trans-2-(aminomethyl)cyclobutanecarboxylic acid hydrochloride, was synthesized as a rigid analog of gamma-aminobutyric acid (GABA). nih.gov GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs are of significant interest for their potential therapeutic applications. This particular analog was designed to investigate the binding requirements of GABA receptors. nih.gov The study found that the specific binding of this compound to synaptic membranes from rat brain tissue was significantly lower than that of GABA itself, providing insights into the conformational preferences of the GABA receptor binding site. nih.gov

Mitochondria are central to cellular metabolism, including the transport and metabolism of amino acids. nih.gov The design of molecules that can interact with mitochondrial amino acid transporters is an active area of research. The defined structure of this compound derivatives makes them suitable candidates for probing the structural and functional aspects of these transport systems. nih.gov

Role as Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis, the preparation of enantiomerically pure compounds, is of paramount importance in the pharmaceutical industry, as the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.netjmcs.org.mx

The use of chiral auxiliaries is a well-established strategy for achieving high levels of diastereoselectivity in chemical transformations. researchgate.net While the direct use of this compound as a chiral auxiliary is not extensively documented in the provided search results, the principles of chiral auxiliary design are relevant. An effective chiral auxiliary must be readily available in enantiomerically pure form, reliably direct the stereochemistry of a reaction, and be easily removed from the product. researchgate.net The rigid C2 symmetry of resolved this compound could, in principle, make it a candidate for such applications, providing a well-defined chiral environment to influence the approach of reagents.

Investigation of Antinociceptive Activities of Derivatives

The development of new analgesic agents is a critical area of medicinal chemistry research. The investigation of derivatives of this compound for antinociceptive (pain-relieving) activities represents a promising avenue for drug discovery. The rigid cyclobutane core can serve as a scaffold to present pharmacophoric groups in a precise three-dimensional arrangement, potentially leading to potent and selective interactions with targets involved in pain signaling pathways. While the direct antinociceptive activities of derivatives were not detailed in the provided search results, the structural features of this compound make it a relevant starting point for the design of novel analgesics.

Elucidation of Biological Mechanisms and Pharmacological Effects

Understanding the biological mechanisms and pharmacological effects of chemical compounds is fundamental to the development of new therapeutics. The cis-isomer of cyclobutane-1,2-dicarboxylic acid, β-truxinic acid, has been investigated for its potential as a building block for thermally recyclable materials due to the ability of its cyclobutane ring to cleave upon heating. rsc.orgrsc.org This property of ring-opening under specific conditions could be explored in the design of prodrugs or drug delivery systems where the active compound is released from a this compound-containing carrier in response to a specific stimulus.

The study of how molecules like this compound and its derivatives interact with biological systems, including their absorption, distribution, metabolism, and excretion (ADME) properties, is crucial for assessing their therapeutic potential.

Emerging Research Directions and Future Perspectives for Trans Cyclobutane 1,2 Dicarboxylic Acid

Development of Sustainable and Bio-Based Synthesis Routes

The shift towards green chemistry is driving research into sustainable methods for producing foundational chemical building blocks. For cyclobutane (B1203170) derivatives, this involves exploring photochemical methods and leveraging biomass-derived precursors. A key strategy is the [2+2] photocycloaddition reaction. rsc.orgrsc.org Researchers have successfully synthesized cyclobutane-1,2-dicarboxylic acid derivatives through the photodimerization of compounds like trans-cinnamic acid. rsc.orgrsc.orgrsc.org This approach can be made more sustainable if the precursor, cinnamic acid, is sourced from biological feedstocks.

Another promising avenue is the use of readily available biomass-derived molecules such as maleic acid and fumaric acid. proquest.com These can undergo photochemical dimerization to produce cyclobutane tetracarboxylic acids, which can then be converted to the desired dicarboxylic acids. proquest.com These methods stand in contrast to traditional synthetic routes which may rely on petrochemicals and harsher reaction conditions. google.com The development of these bio-based pathways is crucial for reducing the environmental footprint of producing valuable chemical intermediates like trans-cyclobutane-1,2-dicarboxylic acid. proquest.com

Table 1: Sustainable Synthesis Routes for Cyclobutane Dicarboxylic Acid Scaffolds
PrecursorMethodProduct TypeReference
β-trans-Cinnamic Acid[2+2] Photocycloadditioncis-Cyclobutane-1,2-dicarboxylic acid derivative rsc.orgrsc.org
Maleic Acid / Fumaric AcidPhotodimerization (UV-C)Cyclobutane tetracarboxylic acid proquest.com
trans-Cinnamic Acid DerivativesSolid-State Templating & UV Irradiationcis-Cyclobutane-1,2-dicarboxylic acid derivative (can be isomerized to trans) smolecule.com
Maleic or Fumaric EstersReaction with Ketene (B1206846) Acetals (Lewis acid catalyst)trans-Cyclobutane-1,2-dicarboxylic esters google.com

Advanced Functional Materials Development with Tunable Properties

The unique structural properties of this compound make it a valuable component in the creation of advanced materials. chemimpex.com Its rigidity and defined stereochemistry allow for the synthesis of polymers with enhanced thermal stability and specific mechanical properties. smolecule.comchemimpex.com

A significant area of research is in the development of recyclable and biodegradable materials. The cyclobutane ring can be designed to undergo thermal cleavage, breaking the polymer chain and allowing the constituent monomers to be recovered and reused. rsc.orgsmolecule.com For instance, a thermoset polymer created from a cis-cyclobutane-1,2-dicarboxylic acid derivative demonstrated this thermocleavability, breaking down at high temperatures to allow for the recovery of its starting materials. rsc.orgrsc.org

Furthermore, cyclobutane dicarboxylic acids are being explored as linkers in the construction of Metal-Organic Frameworks (MOFs). osti.gov The precise length and angle of the dicarboxylic acid linker dictates the pore size and geometry of the resulting MOF. By using a trans-1,3-cyclobutanedicarboxylate ligand as a smaller bioisosteric replacement for traditional benzene-based linkers, researchers have created MOFs with compressed pore geometries that show dramatically improved performance in gas separations, such as separating acetylene (B1199291) from carbon dioxide. osti.gov This demonstrates the potential for fine-tuning material properties on a molecular level by incorporating cyclobutane scaffolds. osti.gov

Table 2: Functional Materials from Cyclobutane-1,2-dicarboxylic Acid
Material TypeKey Property Conferred by Cyclobutane UnitPotential ApplicationReference
Specialty PolymersStructural rigidity, enhanced thermal stabilityBiodegradable plastics, specialty plastics chemimpex.com
Recyclable ThermosetsThermocleavable ring structureSustainable materials, circular economy plastics rsc.orgrsc.org
Metal-Organic Frameworks (MOFs)Rigid, compact linker for pore size tuningGas separation and storage, catalysis osti.gov

Rational Design of Novel Therapeutic Agents Utilizing Cyclobutane Scaffolds

In medicinal chemistry, the cyclobutane ring is a valuable scaffold for designing new drugs. Its rigid nature helps to control the three-dimensional shape of a molecule, which is critical for effective interaction with biological targets like enzymes and receptors. chemimpex.comnih.gov this compound and its ester derivatives serve as important intermediates in the synthesis of a variety of pharmaceutically active compounds. google.comchemimpex.com

A key strategy in modern drug design is "bioisosteric replacement," where a part of a known drug molecule is swapped with another chemical group to improve its properties. The cyclobutane scaffold is increasingly used as a bioisostere for benzene (B151609) rings. osti.gov This substitution can alter a drug's solubility, metabolic stability, and binding affinity, potentially leading to more effective and safer medicines.

Recent breakthroughs in synthetic chemistry are further expanding the therapeutic potential of these scaffolds. nih.gov For example, a novel method for the direct C-H arylation of cyclobutane carboxylic acids has been developed. nih.gov This allows for the precise attachment of various functional groups directly onto the cyclobutane ring, enabling the rapid synthesis of complex and diverse molecules for biological screening. nih.gov This capability accelerates the discovery of new therapeutic agents for a range of diseases. nih.gov

Table 3: Strategies for Utilizing Cyclobutane Scaffolds in Drug Design
StrategyRationaleExample ApplicationReference
Rigid ScaffoldConstrains molecular conformation to enhance binding to biological targets.Development of targeted therapies. chemimpex.com
Bioisosteric ReplacementReplaces aromatic rings (e.g., benzene) to modify drug properties.Improving pharmacokinetic profiles of drug candidates. osti.gov
C-H FunctionalizationAllows for late-stage modification to create diverse molecular libraries for screening.Formal synthesis of patented, biologically active small molecules. nih.gov

Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations

Ongoing research continues to uncover the rich and sometimes unexpected reactivity of this compound. Beyond simple transformations of its carboxylic acid groups, the strained four-membered ring itself can participate in unique reactions.

The compound's stereochemistry can be manipulated, for instance, through quantitative isomerization of a cis/trans mixture to the pure trans-diacid using concentrated acid. tandfonline.com The cyclobutane ring is also susceptible to cleavage under certain conditions. Upon heating, it can undergo ring-opening, a property that is being exploited in the design of recyclable materials. rsc.orgsmolecule.com Under other specific conditions, it can undergo decarboxylation to form cyclobutene (B1205218) derivatives. smolecule.com

A significant recent advance is the development of methods for the direct functionalization of the ring's C-H bonds. nih.gov The transannular C-H arylation of cyclobutane carboxylic acid is a powerful transformation that was previously challenging due to the ring strain. nih.gov This reaction allows for the selective formation of new carbon-carbon bonds on the ring scaffold, opening up entirely new pathways for creating complex cyclobutane-containing molecules. nih.gov The ability to perform such molecular editing unlocks new possibilities for synthesizing novel compounds for a wide range of applications.

Table 4: Chemical Transformations of this compound
Reaction TypeConditionsOutcomeReference
IsomerizationConcentrated HClQuantitative conversion of cis/trans mixture to pure trans-diacid. tandfonline.com
Thermal CleavageHigh temperature (e.g., ~300 °C)Ring-opening to form double bonds, enabling polymer degradation. rsc.orgsmolecule.com
DecarboxylationHigh temperature or specific catalystsFormation of cyclobutene derivatives. smolecule.com
Transannular C-H ArylationPalladium catalyst, specific ligandsDirect attachment of aryl groups to the cyclobutane ring. nih.gov

Integration with Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry focuses on creating large, well-defined structures from smaller molecular building blocks. This compound is an excellent candidate for such constructions due to its rigid, predictable geometry and two connection points (the carboxyl groups). These features allow it to act as a "linker" or "strut" in the assembly of large, ordered networks.

The most prominent application in this area is the construction of Metal-Organic Frameworks (MOFs). osti.gov In a MOF, metal ions or clusters (nodes) are connected by organic linkers to form a crystalline, porous material. The use of cyclobutane dicarboxylates as linkers allows for the creation of MOFs with precisely defined nanopores. osti.gov These materials have vast potential in nanotechnology for applications like capturing and storing specific gases, selective chemical separations, and catalysis. osti.govrsc.org

The principle of using dicarboxylic acids as linkers extends to other forms of coordination polymers and self-assembled nanostructures. nih.govresearchgate.net By carefully selecting the metal nodes and organic linkers like this compound, chemists can design and synthesize a new generation of nanomaterials with properties tailored for specific technological challenges. The ability to control structure at the nanoscale through molecular self-assembly is a key goal of nanotechnology, and rigid linkers like this compound are vital tools in this endeavor.

Q & A

Q. What are the standard synthetic protocols for trans-cyclobutane-1,2-dicarboxylic acid?

The compound is synthesized via a two-step process: (1) reaction of cyclobutanol with maleic anhydride under mild conditions (ambient temperature, non-polar solvents), followed by (2) hydrolysis of the intermediate anhydride using aqueous acid or base. This method offers high efficiency and scalability with readily available reagents .

Q. How can cis and trans isomers of cyclobutane-1,2-dicarboxylic acid be distinguished experimentally?

Mass spectrometry (MS) is a key method. The cis isomer exhibits distinct fragmentation patterns due to steric interactions between carboxyl groups, leading to unique ion peaks. In contrast, the trans isomer’s carboxyl groups are spatially separated, resulting in simpler fragmentation .

Q. What physicochemical properties are critical for its reactivity in organic synthesis?

Key properties include:

  • Melting point: 125–131°C (indicates purity and stability).
  • pKa values: 3.79 (first dissociation) and 5.61 (second dissociation), influencing solubility and acid-base reactivity.
  • Density: 1.509 g/cm³ (relevant for solvent selection in reactions) .

Q. What spectroscopic techniques are used to confirm its structural integrity?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and confirm trans-configuration via coupling constants.
  • IR Spectroscopy : Carboxyl C=O stretching vibrations (~1700 cm⁻¹) and O-H stretches (~2500–3000 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the trans-configuration influence its application in polymer chemistry?

The trans-arranged carboxyl groups enable bifunctional crosslinking in polymers, enhancing thermal stability and mechanical strength. For example, derivatives of cyclobutane dicarboxylic acids are used in recyclable thermosets, where the trans-configuration facilitates controlled cleavage at high temperatures (e.g., 200–250°C) .

Q. What computational models predict the thermodynamic stability of the trans-isomer compared to cis?

Density Functional Theory (DFT) calculations reveal that the trans-isomer is ~15 kJ/mol more stable due to reduced ring strain and minimized steric hindrance between carboxyl groups. Experimental validation via calorimetry aligns with these predictions .

Q. How can discrepancies between experimental and computational pKa values be resolved?

Discrepancies often arise from solvent effects (e.g., dielectric constant) and ionic strength. Potentiometric titration in controlled conditions (e.g., 0.1 M KCl) or COSMO-RS solvation models improve alignment between observed and predicted pKa .

Q. What role does it play in synthesizing pharmaceutical intermediates like metformin analogs?

The carboxyl groups participate in hydrogen bonding and coordination with metal catalysts during heterocycle formation. For example, it serves as a precursor in dihydrofolate reductase inhibitors, where stereochemistry impacts drug bioavailability .

Q. What challenges arise in characterizing its solid-state polymorphism?

Polymorphs can form due to flexible cyclobutane rings. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are essential to identify crystalline phases. For instance, DSC thermograms show distinct endothermic peaks for different polymorphs .

Q. Can this compound enable recyclable materials?

Derivatives like cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4) form thermosets with built-in thermocleavable bonds. Heating above 220°C breaks the cyclobutane ring, enabling depolymerization and reuse—a strategy applicable to trans-isomers with tailored substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.